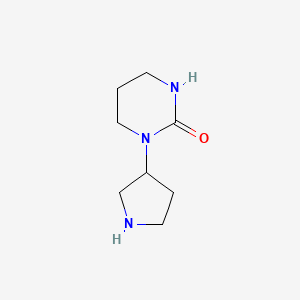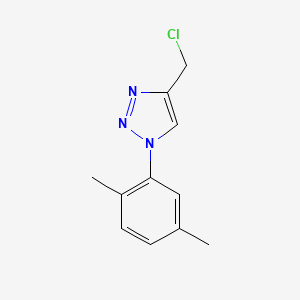
3-(Cyclopropylamino)pyrazine-2-carbonitrile
Descripción general
Descripción
“3-(Cyclopropylamino)pyrazine-2-carbonitrile” is a chemical compound with the CAS Number: 1250091-25-8 . It has a molecular weight of 160.18 and its IUPAC name is 3-(cyclopropylamino)-2-pyrazinecarbonitrile . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “3-(Cyclopropylamino)pyrazine-2-carbonitrile” contains a total of 32 bonds, including 17 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 secondary amine (aromatic), and 1 nitrile (aromatic) .Physical And Chemical Properties Analysis
“3-(Cyclopropylamino)pyrazine-2-carbonitrile” is a solid compound . It has a molecular weight of 160.18 and its IUPAC name is 3-(cyclopropylamino)-2-pyrazinecarbonitrile .Aplicaciones Científicas De Investigación
Synthesis of Pyrazolo and Pyrimidine Derivatives
Compounds related to 3-(cyclopropylamino)pyrazine-2-carbonitrile have been synthesized and their biological activities explored. For instance, Al-Adiwish et al. (2017) reported the synthesis of pyrazolo[5,1-c][1,2,4]triazines and pyrazolo[1,5-a]pyrimidines from 5-aminopyrazole, which showed antibacterial, antifungal, and cytotoxic activities against breast cancer cells (Al-Adiwish, Abubakr, & Alarafi, 2017).
Antimicrobial and Anticancer Properties
Janďourek et al. (2017) synthesized 3-benzylaminopyrazine-2-carboxamides, some of which showed significant activity against Mycobacterium tuberculosis and low cytotoxicity, indicating potential as antimycobacterial agents (Janďourek et al., 2017).
Synthesis of Fused Heterocyclic Compounds
Mohareb and Abdelaziz (2013) investigated the synthesis of 4,5,6,7-tetrahydroindole derivatives with fused oxazine, pyran, pyrazole, pyridazine, and thiophene rings, demonstrating significant antitumor activity against various cancer cell lines (Mohareb & Abdelaziz, 2013).
Hydrophobicity Studies in Pyrazine Derivatives
Kučerová-Chlupáčová et al. (2008) explored the hydrophobicity of various pyrazine derivatives, synthesizing a library of compounds that included pyrazine-2-carbonitriles. These studies are essential for understanding the physicochemical properties of biologically active pyrazines (Kučerová-Chlupáčová et al., 2008).
Novel Antimicrobial and Anticancer Pyrazole Derivatives
Mahdavi et al. (2016) conducted a study on the synthesis of novel pyrazole derivatives, demonstrating their potential in antimicrobial and anticancer applications (Mahdavi et al., 2016).
Development of Pyridine and Pyran Derivatives for Antimicrobial and Antioxidant Activities
Lagu and Yejella (2020) synthesized new 2-amino-pyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives, investigating their antimicrobial and antioxidant activities. This study highlights the versatility of these compounds in medicinal chemistry (Lagu & Yejella, 2020).
Propiedades
IUPAC Name |
3-(cyclopropylamino)pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-5-7-8(11-4-3-10-7)12-6-1-2-6/h3-4,6H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKQLWNRNZRJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=CN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylamino)pyrazine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine](/img/structure/B1467361.png)
![(1-Cyclopropylethyl)[(oxan-4-yl)methyl]amine](/img/structure/B1467363.png)

![4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467366.png)

![{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467368.png)

![N-[(2,4-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467371.png)
![4-(chloromethyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467376.png)


![[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467382.png)